molecular formula C19H19N3O5 B440727 1-(1,3-Benzodioxol-5-ylmethyl)-4-(3-nitrobenzoyl)piperazine CAS No. 346726-88-3

1-(1,3-Benzodioxol-5-ylmethyl)-4-(3-nitrobenzoyl)piperazine

Cat. No.: B440727
CAS No.: 346726-88-3
M. Wt: 369.4g/mol
InChI Key: HDQCGPDWVNKRKN-UHFFFAOYSA-N
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Description

1-(1,3-Benzodioxol-5-ylmethyl)-4-(3-nitrobenzoyl)piperazine is a complex organic compound characterized by the presence of a benzodioxole ring, a nitrobenzoyl group, and a piperazine ring

Preparation Methods

The synthesis of 1-(1,3-Benzodioxol-5-ylmethyl)-4-(3-nitrobenzoyl)piperazine typically involves multiple steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.

    Attachment of the Piperazine Ring: The benzodioxole derivative is then reacted with piperazine under controlled conditions to form the intermediate compound.

    Introduction of the Nitrobenzoyl Group: The final step involves the acylation of the intermediate with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine to yield the target compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and advanced purification techniques.

Chemical Reactions Analysis

1-(1,3-Benzodioxol-5-ylmethyl)-4-(3-nitrobenzoyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst, resulting in the formation of an amine derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents such as alkyl halides.

Scientific Research Applications

1-(1,3-Benzodioxol-5-ylmethyl)-4-(3-nitrobenzoyl)piperazine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its interactions with neurotransmitter receptors.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: It is used in studies investigating the mechanisms of action of various biological pathways, particularly those involving neurotransmission.

Mechanism of Action

The mechanism of action of 1-(1,3-Benzodioxol-5-ylmethyl)-4-(3-nitrobenzoyl)piperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-(1,3-Benzodioxol-5-ylmethyl)-4-(3-nitrobenzoyl)piperazine can be compared with other similar compounds, such as:

    1-(1,3-Benzodioxol-5-yl)-3-(3-nitrophenyl)prop-2-en-1-one: This compound shares the benzodioxole and nitrobenzene moieties but differs in the presence of a prop-2-en-1-one linkage instead of a piperazine ring.

    N-(benzo[1,3]dioxol-5-ylmethyl)acetamide: This compound also contains the benzodioxole ring but has an acetamide group instead of the nitrobenzoyl and piperazine groups.

The uniqueness of this compound lies in its combination of structural features, which confer specific chemical and biological properties not found in the similar compounds .

Properties

IUPAC Name

[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-(3-nitrophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O5/c23-19(15-2-1-3-16(11-15)22(24)25)21-8-6-20(7-9-21)12-14-4-5-17-18(10-14)27-13-26-17/h1-5,10-11H,6-9,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDQCGPDWVNKRKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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